1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
1-Methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with the molecular formula C11H20N2O This compound is characterized by its unique structure, which includes a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the following steps:
Formation of the Diazabicyclo Nonane Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and ketones under acidic or basic conditions.
Introduction of the Methyl and Propyl Groups: Alkylation reactions are used to introduce the methyl and propyl groups at the desired positions on the diazabicyclo nonane core. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazabicyclo nonane derivatives.
Scientific Research Applications
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with different alkyl groups.
3-Methyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Contains hydroxyl groups instead of a ketone.
Uniqueness
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C11H20N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h12-13H,3-8H2,1-2H3 |
InChI Key |
KMXYPTALDKGFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CNCC(C1=O)(CNC2)C |
Origin of Product |
United States |
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